molecular formula C27H25NO4 B1310842 Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid CAS No. 332064-75-2

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Cat. No. B1310842
M. Wt: 427.5 g/mol
InChI Key: MLWHGLZHUJARIA-OJLWIZQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-®-3-amino-(6-phenyl)-5-hexenoic acid” is a type of Fmoc-protected amino acid. The Fmoc group is a common protective group used in the synthesis of peptides. It is usually used to protect the C-terminus carboxylic acid of amino acids, typically as a methyl ester . This compound is used in solid-phase peptide synthesis (SPPS), a method that has gained popularity due to its usefulness in structure-activity relationship (SAR) studies .

Scientific Research Applications

  • Scientific Field: Solar Energy

    • Application : Fmoc-protected amino acids are used in the passivation of interfaces in perovskite solar cells .
    • Method : Carrier recombination at the interfaces of perovskite solar cells (PSCs) has always been one of the main limitations of device performance . The generation of defect state on the perovskite film surface is restrained and the carrier extraction efficiency is improved .
    • Results : The use of Fmoc-protected amino acids in the passivation of interfaces in PSCs improves the performance of the device .

Future Directions

The future directions in the field of Fmoc-protected amino acids involve the development of more efficient and greener methods for the synthesis and deprotection of these compounds. This includes the exploration of mild orthogonal ester hydrolysis conditions using green chemicals and less extensive energy expenditure .

properties

IUPAC Name

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHGLZHUJARIA-OJLWIZQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

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